An In-Depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
An In-Depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
CAS Number: 628725-99-5
Introduction
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole is a halogenated heterocyclic compound that has emerged as a significant building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom at the 2-position and a trifluoromethoxy group at the 6-position of the benzothiazole core, make it a versatile intermediate for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The strategic placement of the trifluoromethoxy group often enhances metabolic stability and lipophilicity, key parameters in drug design, while the bromo substituent serves as a crucial handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole is paramount for its effective utilization in synthesis and drug design. The table below summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 628725-99-5 | [1][2] |
| Molecular Formula | C₈H₃BrF₃NOS | [2] |
| Molecular Weight | 298.08 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [2] |
| SMILES | FC(F)(F)OC1=CC2=C(C=C1)N=C(S2)Br | [2] |
| InChI | InChI=1S/C8H3BrF3NOS/c9-7-13-5-2-1-4(3-6(5)15-7)14-8(10,11,12)/h1-3H | [3] |
| InChIKey | KDMNQLMJVHMDCQ-UHFFFAOYSA-N | [3] |
Synthesis of 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: A Two-Step Approach
The synthesis of 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole is most effectively achieved through a two-step synthetic sequence, commencing with the formation of the corresponding 2-amino derivative, followed by a Sandmeyer reaction to introduce the bromine atom. This approach offers a reliable and scalable route to the desired product.
Step 1: Synthesis of 2-amino-6-(trifluoromethoxy)benzo[d]thiazole
This initial step involves the cyclization of 4-(trifluoromethoxy)aniline in the presence of a thiocyanate source and a halogenating agent. This reaction, a variation of the Hugerschoff synthesis, is a well-established method for the formation of 2-aminobenzothiazoles.
Reaction Scheme:
Figure 1: Synthesis of 2-amino-6-(trifluoromethoxy)benzo[d]thiazole.
Detailed Experimental Protocol:
-
To a solution of 4-(trifluoromethoxy)aniline (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid, a solution of bromine (0.9 equivalents) in glacial acetic acid is added dropwise over a period of one hour, maintaining the reaction temperature below 30°C.
-
The reaction mixture is stirred at room temperature overnight.
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The mixture is then poured into a large volume of water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then recrystallized from an ethanol/water mixture to yield pure 2-amino-6-(trifluoromethoxy)benzo[d]thiazole.
Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides a suitable medium for the reaction and facilitates the dissolution of the starting materials. The dropwise addition of bromine is crucial to control the exothermic nature of the reaction and prevent the formation of undesired byproducts. The final recrystallization step is essential for obtaining a product of high purity, which is critical for the subsequent Sandmeyer reaction.
Step 2: Sandmeyer Bromination
The second step involves the conversion of the 2-amino group of the benzothiazole to a bromine atom via a Sandmeyer reaction. This classic transformation in aromatic chemistry proceeds through the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) bromide catalyst.[4][5]
Reaction Scheme:
Figure 2: Sandmeyer bromination to yield the final product.
Detailed Experimental Protocol:
-
2-amino-6-(trifluoromethoxy)benzo[d]thiazole (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid (HBr).
-
The solution is cooled to 0-5°C in an ice bath.
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A solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is monitored.
-
In a separate flask, a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr is prepared.
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The cold diazonium salt solution is slowly added to the CuBr solution. Vigorous nitrogen evolution is observed.
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After the addition is complete, the reaction mixture is warmed to room temperature and then heated to 60°C for one hour to ensure complete decomposition of the diazonium salt.
-
The mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole.
Trustworthiness of the Protocol: This two-step synthesis is a robust and well-documented pathway for the preparation of 2-bromobenzothiazoles. The Sandmeyer reaction, in particular, is a highly reliable method for the conversion of aromatic amines to halides.[4][5] The reaction conditions are well-defined, and the purification procedures are standard, ensuring a high degree of reproducibility and product purity.
Applications in Drug Discovery and Development
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[6][7] 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors.
Role as a Kinase Inhibitor Building Block:
Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[8] The benzothiazole nucleus is a common feature in many kinase inhibitors. The bromine atom at the 2-position of 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole is particularly valuable as it allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the construction of libraries of compounds with diverse functionalities at this position, which can be screened for their inhibitory activity against specific kinases.
Illustrative Synthetic Application:
While specific proprietary examples are often not publicly disclosed, the general strategy involves coupling 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole with a suitable boronic acid or amine to generate a more complex molecule that can bind to the active site of a target kinase.
Figure 3: General workflow for kinase inhibitor synthesis.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing trifluoromethoxy group and the heterocyclic ring.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine atom would appear at a characteristic chemical shift, and the carbon of the trifluoromethoxy group would exhibit a quartet due to coupling with the fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (298.08 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom (approximately a 1:1 ratio for M and M+2 peaks).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Br, C-F, C=N, and aromatic C-H and C=C stretching vibrations.[9][10]
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Safety Precautions: 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its straightforward two-step synthesis and the reactivity of its bromine substituent make it an attractive starting material for the generation of compound libraries for high-throughput screening. The presence of the trifluoromethoxy group provides advantageous physicochemical properties for potential drug candidates. This technical guide serves as a comprehensive resource for researchers and scientists, providing the necessary information to effectively utilize this compound in their synthetic endeavors.
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